molecular formula C15H19N5O5S2 B12273312 N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide

N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12273312
M. Wt: 413.5 g/mol
InChI Key: QTXOMMNOSJCKSM-UHFFFAOYSA-N
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Description

N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a methoxypyrimidinyl group, a piperidinyl group, a sulfonyl group, and a thiazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-methoxypyrimidine with piperidine to form a pyrimidinylpiperidine intermediate. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the thiazolylacetamide moiety is introduced through a coupling reaction with a thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing thiazole derivatives and pyrimidine-based molecules. Examples include:

Uniqueness

N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19N5O5S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[5-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H19N5O5S2/c1-10(21)19-15-18-9-13(26-15)27(22,23)20-5-3-11(4-6-20)25-14-16-7-12(24-2)8-17-14/h7-9,11H,3-6H2,1-2H3,(H,18,19,21)

InChI Key

QTXOMMNOSJCKSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC

Origin of Product

United States

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